

What is Biotin LC hydrazide chemical structure

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Compound of Interest

Compound Name: Biotin LC hydrazide

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An In-Depth Technical Guide to **Biotin LC Hydrazide**: Structure, Properties, and Applications

Introduction

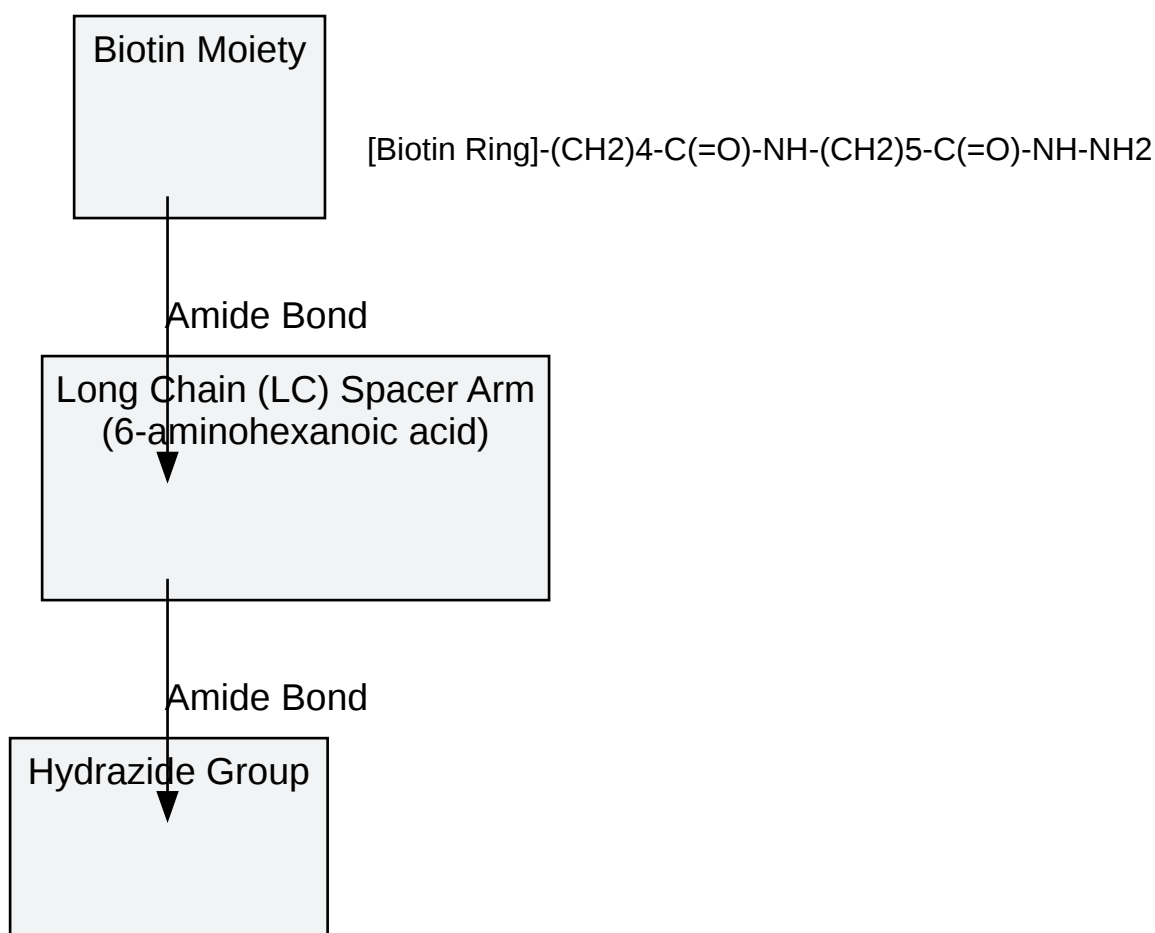
Biotin LC hydrazide, also known as Biotinamidocaproyl Hydrazide, is a versatile biotinylation reagent extensively used in life sciences research and drug development.^[1] It enables the covalent attachment of a biotin label to various biomolecules, facilitating their detection, purification, and analysis through the high-affinity interaction between biotin and avidin or streptavidin.^[2] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Biotin LC hydrazide**, complete with detailed experimental protocols and visual diagrams to aid researchers in its effective utilization.

Chemical Structure and Properties

Biotin LC hydrazide is composed of three key functional components: a biotin moiety, a long-chain (LC) spacer arm, and a reactive hydrazide group. The "LC" designation refers to the long-chain spacer arm, which is an aminocaproyl group. This spacer arm extends the biotin label from the target molecule, which can help to reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin binding pockets.^{[3][4]}

The reactive end of the molecule is the hydrazide group (-NH-NH₂). This functional group specifically reacts with carbonyls, primarily aldehydes and ketones, under mildly acidic conditions (pH 4-6) to form a stable hydrazone bond.^{[2][5][6]} This reactivity makes **Biotin LC hydrazide** particularly well-suited for labeling glycoproteins and other carbohydrate-containing molecules after the oxidation of their sugar moieties to generate aldehyde groups.^{[4][6][7]}

Below is a diagram illustrating the chemical structure of **Biotin LC hydrazide**.



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Caption: Chemical structure of **Biotin LC hydrazide**.

Data Presentation: Comparison of Biotin Hydrazide Reagents

Several biotin hydrazide reagents are commercially available, differing primarily in the length and nature of their spacer arms. The choice of reagent can impact the solubility of the labeled molecule and the efficiency of biotin-avidin binding.[3]

Property	Biotin Hydrazide	Biotin LC Hydrazide	Biotin-PEG4-Hydrazide
Alternate Names	Biotin-Hz	Biotinamidocaproyl Hydrazide	Biotin-dPEG®4-hydrazide
CAS Number	66640-86-6[5][8]	109276-34-8[1][4][6][7][9]	Not specified
Molecular Formula	C10H18N4O2S[5][8]	C16H29N5O3S[1][4][6][7][9]	Not specified
Molecular Weight	258.34 g/mol [3][5]	371.50 g/mol [1][3][4][6][7][9]	505.63 g/mol [2]
Spacer Arm Length	15.7 Å[3][8]	24.7 Å[3][6]	20.6 Å[2]
Solubility	Water insoluble, soluble in DMSO[5][8]	Soluble in DMSO[6]	Water-soluble[10]

Experimental Protocols

The following are detailed methodologies for common applications of **Biotin LC hydrazide**.

Protocol 1: Biotinylation of Glycoproteins via Carbohydrate Oxidation

This protocol is ideal for labeling antibodies and other glycoproteins, as the biotinylation occurs on the carbohydrate moieties, often located away from the protein's active sites.[3][6]

Materials:

- Glycoprotein solution (1-5 mg/mL)
- Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M Sodium Acetate, pH 5.5)[2]
- Coupling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)[8]
- **Biotin LC hydrazide** solution (50 mM in DMSO)[3]

- Desalting column or dialysis equipment

Methodology:

- Oxidation:
 - Prepare the glycoprotein at a concentration of 1-5 mg/mL in cold 0.1 M Sodium Acetate, pH 5.5.[8]
 - Add an equal volume of 20 mM sodium meta-periodate solution to the glycoprotein solution.[2]
 - Incubate the mixture for 30 minutes at room temperature in the dark.
- Buffer Exchange:
 - Remove excess periodate by desalting the oxidized glycoprotein solution using a desalting column equilibrated with the coupling buffer.[3] Alternatively, perform dialysis against the coupling buffer.
- Biotinylation Reaction:
 - Add the 50 mM **Biotin LC hydrazide** solution to the oxidized glycoprotein solution to achieve a final concentration of approximately 5 mM.[3]
 - Incubate the reaction for 2 hours at room temperature.[3]
- Purification:
 - Remove excess, unreacted **Biotin LC hydrazide** by desalting or dialysis.
 - The biotinylated glycoprotein is now ready for use in downstream applications.

Protocol 2: Biotinylation of Carboxylic Acids using EDC Chemistry

Biotin LC hydrazide can also be used to label molecules containing carboxyl groups with the aid of a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3]

[8]

Materials:

- Carboxyl-containing molecule (e.g., protein) at 5-10 mg/mL
- MES Buffer (e.g., 0.1 M MES, pH 5.0)
- **Biotin LC hydrazide** solution (50 mM in DMSO)
- EDC solution (e.g., 100 mM in water)[8]
- Desalting column or dialysis equipment

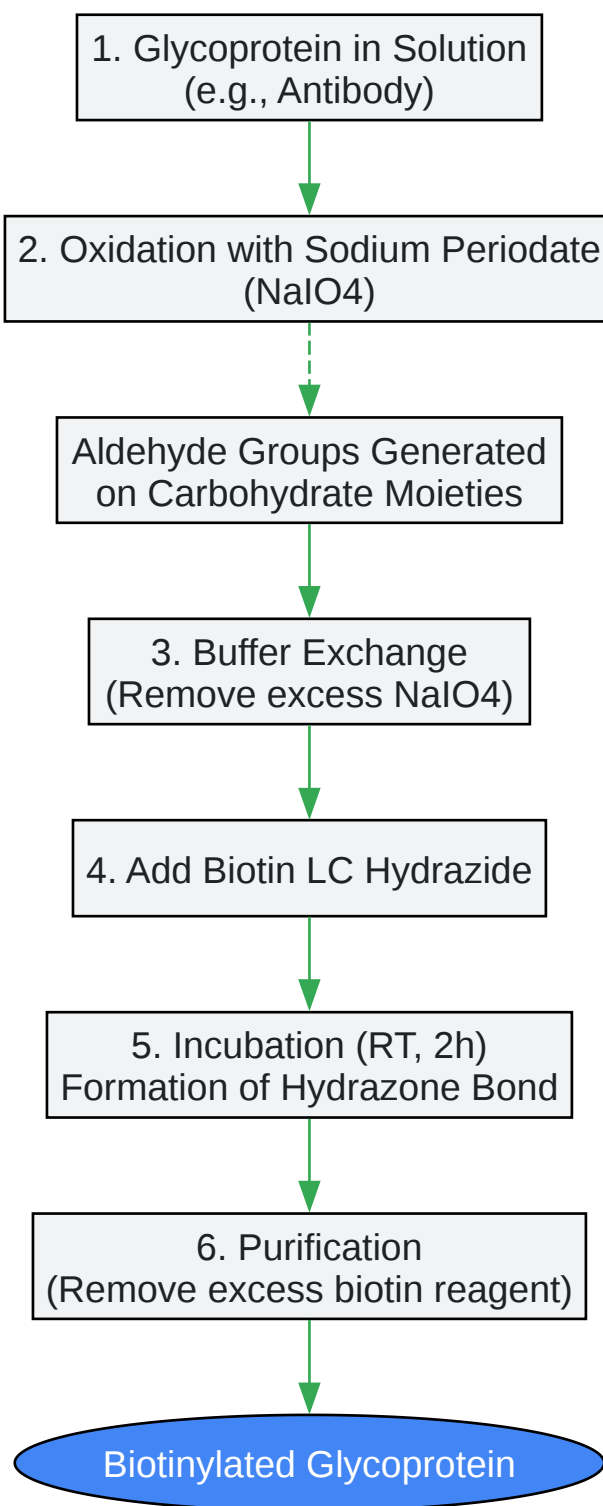
Methodology:

- Reaction Setup:
 - Dissolve the carboxyl-containing molecule in MES buffer.
 - Add the 50 mM **Biotin LC hydrazide** solution to the protein solution to a final concentration of 1-5 mM.[8]
 - Add the 100 mM EDC solution to the mixture to a final concentration of approximately 10-30 mM.[8]
- Incubation:
 - Incubate the reaction mixture for 2 hours to overnight at room temperature.[3]
- Purification:
 - If any precipitate forms, remove it by centrifugation.
 - Purify the biotinylated molecule from unreacted reagents using a desalting column or dialysis.

Visualizations

Workflow for Glycoprotein Biotinylation

The following diagram illustrates the experimental workflow for labeling a glycoprotein with **Biotin LC hydrazide**.

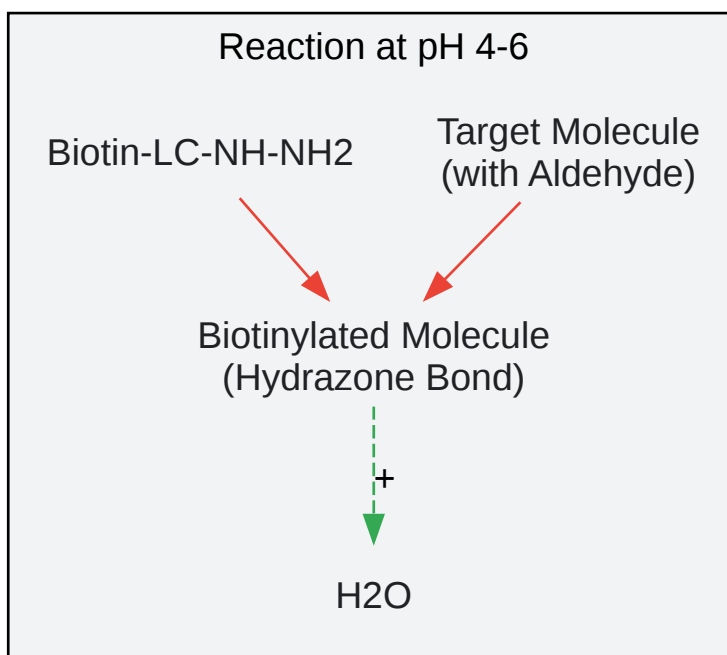


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Caption: Glycoprotein biotinylation workflow.

Signaling Pathway: Hydrazone Bond Formation

This diagram shows the chemical reaction between the hydrazide group of **Biotin LC hydrazide** and an aldehyde on a target molecule.



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Caption: Hydrazone bond formation reaction.

Conclusion

Biotin LC hydrazide is a powerful tool for the specific biotinylation of glycoproteins and other molecules containing or engineered to contain aldehyde or ketone groups. Its long-chain spacer arm minimizes steric hindrance, and its specific reactivity allows for targeted labeling away from functionally critical protein domains. The protocols and diagrams provided in this guide offer a solid foundation for researchers to successfully incorporate **Biotin LC hydrazide** into their experimental workflows for a wide range of applications in proteomics, diagnostics, and drug development.

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